molecular formula C17H26ClNO2 B13782633 1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 63979-18-0

1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13782633
CAS No.: 63979-18-0
M. Wt: 311.8 g/mol
InChI Key: WSYXBHSXXTWQIB-UHFFFAOYSA-N
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Description

1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a naphthoic acid moiety and a diethylaminoethyl ester group

Preparation Methods

The synthesis of 1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. It acts as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

63979-18-0

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

diethyl-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H25NO2.ClH/c1-3-18(4-2)12-13-20-17(19)16-11-7-9-14-8-5-6-10-15(14)16;/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3;1H

InChI Key

WSYXBHSXXTWQIB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1CCCC2=CC=CC=C12.[Cl-]

Origin of Product

United States

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